molecular formula C13H15BrO B1291080 4-Bromophenyl cyclohexyl ketone CAS No. 3277-79-0

4-Bromophenyl cyclohexyl ketone

Cat. No. B1291080
CAS RN: 3277-79-0
M. Wt: 267.16 g/mol
InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
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Description

4-Bromophenyl cyclohexyl ketone (4-BPCHK) is an organic compound composed of a phenyl ring attached to a cyclohexyl ring, with a bromine atom on the fourth carbon of the phenyl ring. It is a colorless, odorless solid that has a melting point of 59-60 °C. 4-BPCHK has a variety of applications in scientific research, ranging from its use as a reagent in organic synthesis to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of Pseudo-indoxyl Derivatives

4-Bromophenyl cyclohexyl ketone has been utilized in the synthesis of pseudo-indoxyl derivatives through sequential Cu-catalyzed S(N)Ar and Smalley cyclization. These derivatives exhibit interesting fluorescent properties and broad Stokes shifts, suggesting potential applications in fluorescent tagging and molecular probes (Y. Goriya & C. Ramana, 2013).

Formation of Liquid Crystalline Derivatives

The compound has also been involved in the synthesis of liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives were developed from 3,6-disubstituted cyclohex-2-enones, which were synthesized by the condensation of appropriate 2-bromoethyl ketones. Such materials could have applications in liquid crystal displays and other electronic devices requiring organized molecular alignment (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).

Photolabile Protecting Group for Ketones

Interestingly, a derivative of this compound, specifically 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), has been demonstrated as a photoremovable protecting group for aldehydes and ketones. This application is particularly valuable in photochemical studies where controlled release of protected substrates is required (Min Lu et al., 2003).

Enantioselective Synthesis

A ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives of this compound, has been reported. This method achieved high enantiomeric excesses, providing an essential chiral intermediate for the synthesis of certain histamine H(1) antagonists. The introduction of an ortho-bromo atom to the phenyl ring significantly influences the enantioselectivity of the hydrogenation process (Xiaoming Tao et al., 2012).

Green Synthesis Approaches

The compound has been used in green synthesis methods, such as water-mediated Diels-Alder reactions, to synthesize bicyclo[2.2.1]hept-5-ene methanones with antimicrobial and antioxidant activities. This eco-friendly synthesis showcases the compound's versatility in sustainable chemistry applications (G. Thirunarayanan, 2017).

Safety and Hazards

When handling “4-Bromophenyl cyclohexyl ketone”, it is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It should be kept in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

4-Bromophenyl cyclohexyl ketone is a type of cyclic ketone . Ketones are known to react with a variety of organic compounds, and the primary targets of this compound would be nucleophilic organic groups .

Mode of Action

The compound can undergo a variety of reactions, including nucleophilic substitution and oxidation . In the presence of a nucleophile, the ketone can undergo a substitution reaction at the benzylic position . This reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound can participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound can also undergo alpha halogenation, a reaction that involves the substitution of an α-hydrogen for a halogen atom in the presence of an acid .

Result of Action

The result of the compound’s action would depend on the specific reaction it undergoes. For instance, in a nucleophilic substitution reaction, the compound could form a new product with the nucleophile . In an oxidation reaction, the compound could be transformed into a different ketone or carboxylic acid .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of the compound’s reactions can be affected by the presence of catalysts, the concentration of reactants, and the temperature . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of other reactive species.

properties

IUPAC Name

(4-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZVBPMTWSMMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640565
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3277-79-0
Record name (4-Bromophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)(cyclohexyl)methanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of (4-bromophenyl)(cyclohexyl)methanol (3.45 g, 12.82 mmol) in DCM (100 ml) was added manganese dioxide (11.14 g, 128 mmol) at room temperature. The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and the organic phase was washed with aqueous NaHCO3 solution and brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the title compound as slightly orange solid.
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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